molecular formula C12H15ClN4 B11802698 N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine

Cat. No.: B11802698
M. Wt: 250.73 g/mol
InChI Key: CXSHYOIEFSNCFM-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Substitution with Pyrrole: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the chlorine atom is replaced by the pyrrole group in the presence of a base such as sodium hydride.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-6-chloro-5-(1H-pyrazol-1-yl)pyrimidin-4-amine
  • N-(tert-Butyl)-6-chloro-5-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-(tert-Butyl)-6-chloro-5-(1H-triazol-1-yl)pyrimidin-4-amine

Uniqueness

N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

N-tert-butyl-6-chloro-5-pyrrol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C12H15ClN4/c1-12(2,3)16-11-9(10(13)14-8-15-11)17-6-4-5-7-17/h4-8H,1-3H3,(H,14,15,16)

InChI Key

CXSHYOIEFSNCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2

Origin of Product

United States

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